1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGPLNZBERFGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Prefunctionalized Benzene Derivatives
Direct bromination of aromatic precursors bearing fluorine, methoxy, and trifluoromethyl groups represents a straightforward approach. However, the electronic and steric effects of these substituents complicate regioselectivity. For instance, the trifluoromethyl group is a strong meta-directing group, while methoxy is ortho/para-directing. Balancing these effects requires careful selection of starting materials and reaction conditions.
In one protocol, bromination of 3-fluoro-2-methoxy-5-(trifluoromethyl)benzene using bromine (Br₂) in the presence of Lewis acids like iron(III) bromide (FeBr₃) yields the target compound. This method, however, often results in low selectivity due to competing bromination at the 4-position (para to the methoxy group) . Modifying the solvent system to dichloromethane at 0°C improves selectivity to ~65%, though yields remain modest (40–50%) .
Lithiation-Electrophilic Trapping Strategies
Directed ortho-lithiation (DoM) provides a pathway to install bromine at the 1-position adjacent to directing groups. The methoxy group serves as a potent ortho-director, enabling selective lithiation followed by quenching with bromine sources.
Key Steps :
-
Lithiation : Treatment of 3-fluoro-2-methoxy-5-(trifluoromethyl)benzene with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium species.
-
Bromination : Addition of hexabromoethane (C₂Br₆) as the electrophile introduces bromine at the ortho position relative to the methoxy group.
Challenges include competing deprotonation at the trifluoromethyl group and the need for cryogenic conditions. Recent advances using turbo-Grignard reagents (e.g., LiCl·MgCl₂) enhance reactivity, achieving yields up to 68% at −40°C .
Sequential Functionalization via Intermediate Halogen Exchange
A multistep approach involves constructing the benzene ring with halogens at specific positions, followed by functional group interconversion. For example:
-
Synthesis of 1-Chloro-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene : Prepared via Friedel-Crafts alkylation of chlorobenzene derivatives.
-
Halogen Exchange : Reaction with lithium bromide (LiBr) in dimethylformamide (DMF) at 120°C replaces chlorine with bromine.
This method suffers from prolonged reaction times (48–72 h) and side reactions such as demethylation of the methoxy group. Catalytic systems employing copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) mitigate these issues, improving yields to 77% .
Methoxy Group Introduction via Nucleophilic Substitution
Installing the methoxy group post-bromination offers an alternative route. Starting from 1-bromo-3-fluoro-5-(trifluoromethyl)-2-nitrobenzene, nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOMe) replaces the nitro group with methoxy.
Optimized Conditions :
-
Substrate : 1-Bromo-3-fluoro-5-(trifluoromethyl)-2-nitrobenzene (1.0 eq)
-
Reagent : NaOMe (3.0 eq) in methanol at 100°C
-
Catalyst : 18-crown-6 ether (10 mol%)
-
Yield : 62%
The nitro group’s strong electron-withdrawing effect activates the ring for substitution, but competing reduction reactions necessitate careful temperature control .
Comparative Analysis of Preparation Methods
| Method | Key Reactants/Catalysts | Conditions | Yield | Limitations |
|---|---|---|---|---|
| Direct Bromination | Br₂, FeBr₃ | 0°C, CH₂Cl₂ | 40–50% | Low regioselectivity |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid | 80°C, THF/H₂O | 57% | Moisture sensitivity |
| Lithiation-Trapping | n-BuLi, C₂Br₆ | −78°C, THF | 49–68% | Cryogenic conditions |
| Halogen Exchange | LiBr, CuI, Cs₂CO₃ | 120°C, DMF | 44–77% | Demethylation side reactions |
| SNAr Methoxy Insertion | NaOMe, 18-crown-6 | 100°C, MeOH | 62% | Competing reduction |
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Fluorinated compounds are vital in drug development due to their unique biological activity and metabolic stability. 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and infectious diseases. For instance, its structure allows for modifications that enhance binding affinity to biological targets.
Case Study: Anticancer Agents
Research indicates that derivatives of this compound exhibit promising anticancer activity. A study demonstrated that fluorinated benzene derivatives can inhibit specific cancer cell lines, making them potential candidates for further development into therapeutic agents.
Agrochemicals
The compound's unique properties also make it suitable for use in agrochemicals. Its ability to function as a herbicide or pesticide is attributed to its stability and efficacy against various pests.
Case Study: Herbicidal Activity
A study evaluated the herbicidal effects of similar fluorinated compounds, showing significant activity against common agricultural weeds. This suggests that 1-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene could be optimized for similar applications.
Materials Science
In materials science, fluorinated compounds are often used to enhance the properties of polymers and coatings. The incorporation of 1-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene into polymer matrices can improve chemical resistance and thermal stability.
Case Study: Polymer Coatings
Research has shown that adding fluorinated aromatic compounds to polymer coatings significantly increases their resistance to solvents and temperatures, making them ideal for industrial applications.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s properties and applications are best understood by comparing it with analogs that vary in substituent type, position, or halogenation. Key examples include:
Table 1: Structural Comparison of Key Analogs
Electronic and Steric Effects
- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (CF₃) in the target compound is a stronger electron-withdrawing group compared to trifluoromethoxy (OCF₃) analogs (e.g., 1-Bromo-3-(trifluoromethoxy)benzene ). This enhances the compound’s stability under acidic conditions and directs electrophilic attacks to the para position relative to CF₃.
- Halogen Differences : Bromine’s moderate leaving-group ability (vs. iodine in or chlorine in ) balances reactivity in cross-coupling reactions. For instance, iodine in 1-Bromo-3-iodo-5-(trifluoromethyl)benzene facilitates faster palladium-catalyzed couplings but at a higher cost .
- Methoxy vs. Ethoxy : The methoxy group in the target compound provides milder steric hindrance compared to ethoxy (e.g., ), enabling more efficient ortho-directed functionalization.
Biological Activity
1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene, with the molecular formula C8H5BrF4O, is an organic compound characterized by a unique arrangement of functional groups that provide it with distinctive chemical properties. This compound is gaining attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Properties
The structure of 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene features:
- A bromine atom at position 1
- A fluorine atom at position 3
- A methoxy group (-OCH₃) at position 2
- A trifluoromethyl group (-CF₃) at position 5
These substituents can significantly influence the compound's reactivity, binding affinity, and overall biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances its reactivity and can modulate the interaction with enzymes or receptors. This interaction may lead to alterations in enzyme activity or receptor binding, which are crucial in pharmacological applications.
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced potency against certain cancer cell lines. For instance, studies have shown that the introduction of trifluoromethyl groups can significantly increase the inhibitory effects on enzymes involved in cancer proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene | LoVo (Colorectal adenocarcinoma) | 0.24 |
| - | AU565 (Breast adenocarcinoma) | 5.8 |
| - | BT549 (Breast carcinoma) | 0.34 |
These findings suggest that the compound may serve as a promising candidate for further development in anticancer therapies .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. The trifluoromethyl group has been shown to enhance binding affinity to certain enzymes, thus increasing the effectiveness of the compound as a biochemical probe. For example, SAR (Structure-Activity Relationship) studies have revealed that modifications in the trifluoromethyl group can lead to significant changes in enzyme inhibition profiles .
Case Studies
Several case studies highlight the biological implications of this compound:
- Inhibition of 5-Hydroxytryptamine Uptake : Research indicates that compounds similar to 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene can inhibit serotonin uptake significantly when a trifluoromethyl group is present at specific positions on the aromatic ring .
- Antitumor Properties : Studies involving benzo[b]furan derivatives have demonstrated that introducing similar functional groups can lead to enhanced antitumor activity, suggesting a potential avenue for developing new anticancer agents based on this compound's structure .
Q & A
Basic: What are the common synthetic routes for 1-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
The synthesis typically involves sequential halogenation and functionalization of a benzene ring. A feasible route includes:
Methoxy-directed bromination : Methoxy groups direct electrophilic bromination to the ortho/para positions .
Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce fluorine .
Trifluoromethylation : Radical trifluoromethylation using Cu(I)/CF₃SO₂Na or photoredox catalysis, optimized at 60–80°C to minimize side reactions .
Key factors affecting yield:
- Temperature control during trifluoromethylation to avoid decomposition (e.g., >80°C reduces yield by 20–30%) .
- Solvent choice (e.g., DMF enhances solubility but may increase byproducts in bromination steps) .
Basic: What purification challenges arise for this compound, and what methods resolve them?
Challenges include:
- High halogen density : Bromine and fluorine increase molecular weight (FW ~291.01 g/mol) and reduce crystallinity. Column chromatography (silica gel, hexane/EtOAc gradient) is effective but time-consuming .
- Volatility : Low boiling point (~65°C for analogs) necessitates reduced-pressure distillation to prevent loss .
- Hygroscopicity : Fluorinated derivatives may absorb moisture; storage under inert gas (N₂/Ar) is critical .
Advanced: How does the electronic and steric profile of substituents influence regioselectivity in further functionalization?
The substituents create distinct electronic environments:
- Methoxy (-OCH₃) : Strongly electron-donating, directs electrophiles to ortho/para positions but sterically hinders the ortho site due to adjacent fluorine and trifluoromethyl groups .
- Trifluoromethyl (-CF₃) : Electron-withdrawing, deactivates the ring and meta-directs, competing with methoxy’s ortho/para preference .
- Fluorine (-F) : Moderately deactivating, meta-directing but smaller steric footprint .
Experimental validation : DFT calculations predict reactivity at C4 (para to methoxy) as most favorable, confirmed by nitration studies showing 70% C4-substitution .
Advanced: What analytical techniques are most reliable for characterizing structural isomers or detecting trace impurities?
- NMR : ¹⁹F NMR distinguishes fluorine environments (δ −60 to −70 ppm for CF₃; −110 to −120 ppm for aryl-F) .
- GC-MS : Detects low-level impurities (e.g., debrominated byproducts) with detection limits <0.1% .
- X-ray crystallography : Resolves regiochemistry ambiguities (e.g., methoxy vs. trifluoromethyl positioning) .
- HPLC-DAD : Quantifies isomers using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced: How do solvent polarity and temperature affect its stability in catalytic coupling reactions (e.g., Suzuki-Miyaura)?
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may displace bromine via nucleophilic attack at >100°C, reducing coupling efficiency by 15–25% .
- Low-polarity solvents (toluene, THF) : Minimize side reactions; optimal Pd catalyst loading is 2–5 mol% at 80–90°C .
- Temperature trade-offs : Higher temperatures accelerate coupling (TOF = 50 h⁻¹ at 90°C) but risk protodeboronation of aryl boronic acids .
Basic: What safety precautions are critical when handling this compound?
- Toxicity : Brominated aromatics are R34 (causes burns) and S26-45 (toxic if inhaled) .
- Reactivity : Avoid contact with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigeration for storage .
Advanced: How can computational modeling predict its interactions in supramolecular systems or biological targets?
- Docking studies : The trifluoromethyl group’s hydrophobicity enhances binding to protein pockets (e.g., ΔG = −8.2 kcal/mol in COX-2) .
- MD simulations : Predict stability of halogen bonds (C-Br⋯O=C) in crystal packing, validated by X-ray data .
- QSAR models : Correlate substituent effects (Hammett σₚ values: CF₃ = +0.54, OCH₃ = −0.27) with bioactivity .
Advanced: How to resolve contradictions in reported physical properties (e.g., melting point discrepancies)?
Discrepancies often arise from:
Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter melting points. DSC analysis identifies transitions .
Purity : HPLC purity <98% lowers observed mp by 5–10°C; recrystallization from ethanol/water improves purity .
Measurement methods : Capillary vs. hot-stage microscopy may vary by ±2°C .
Basic: What are its applications in material science or medicinal chemistry?
- Pharmaceutical intermediates : Serves as a precursor to kinase inhibitors via Suzuki coupling .
- Liquid crystals : Fluorine and bromine enhance dielectric anisotropy in display technologies .
- MOF linkers : Bromine facilitates post-synthetic modification in metal-organic frameworks .
Advanced: How to optimize its use in photoredox catalysis given UV absorption profiles?
- UV-Vis analysis : Strong absorbance at 260 nm (π→π* transitions) suggests compatibility with blue-light photocatalysts (e.g., Ir(ppy)₃) .
- Quenching studies : Triplet energy transfer (ET = 60 kcal/mol) is efficient with anthracene derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
